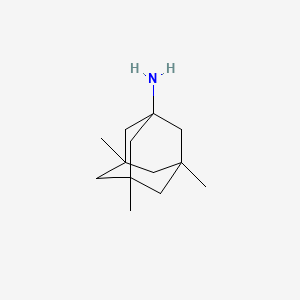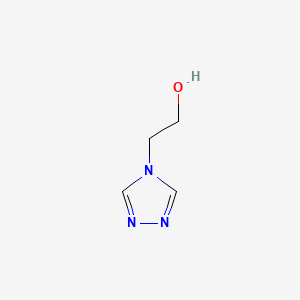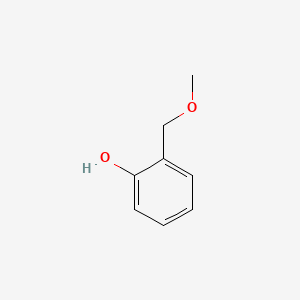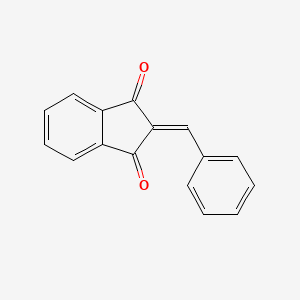
2-Benzylidene-1h-indene-1,3(2h)-dione
Vue d'ensemble
Description
2-Benzylidene-1h-indene-1,3(2h)-dione, also known as 2-benzylidenindene-1,3-dione, is an organic compound with the molecular formula C13H10O2. It is a yellow crystalline solid that is insoluble in water, but soluble in organic solvents. It has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and material science.
Applications De Recherche Scientifique
Synthesis Applications
2-Benzylidene-1H-indene-1,3(2H)-dione has been utilized in various synthesis applications. For instance, it is used in the selective synthesis of indenodihydropyridines and indenopyridine compounds through cascade reactions with 1,1-eneamines. This process is characterized by mild temperature, atom economy, and high yields, potentially leading to products with biological activity (Luo et al., 2019). Additionally, this compound has been used in the synthesis of push-pull chromophores, which exhibit donor-π-bridge-acceptor structures (Bogdanov et al., 2019).
Molecular Structure and Vibrational Studies
Studies on the molecular structure and vibrational aspects of this compound reveal its non-planar optimized molecular structure. These studies provide insights into the reactivity and polarity of the molecule, contributing to a better understanding of its chemical properties (Prasad et al., 2010).
Mécanisme D'action
Mode of Action
The mode of action of 2-Benzylidene-1h-indene-1,3(2h)-dione involves a cascade reaction with 1,1-eneamines . In this reaction, C-C and C-N bonds are constructed .
Biochemical Pathways
The compound is involved in the synthesis of indenodihydropyridines and indenopyridine compounds
Result of Action
It is known that the compound is involved in the synthesis of indenodihydropyridines and indenopyridine compounds
Action Environment
It is known that the reaction of the compound with 1,1-eneamines can be influenced by the choice of solvent and temperature .
Analyse Biochimique
Biochemical Properties
2-Benzylidene-1h-indene-1,3(2h)-dione plays a significant role in biochemical reactions, particularly in the synthesis of indenodihydropyridine and indenopyridine compounds . It interacts with 1,1-eneamines in a cascade reaction, forming C-C and C-N bonds . This interaction is facilitated by enzymes and proteins that catalyze the reaction, ensuring high yields and potential biological activity of the resulting compounds .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular components can lead to changes in cell behavior, including proliferation, differentiation, and apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes, leading to alterations in gene expression and metabolic pathways . The compound’s ability to form stable complexes with target proteins is essential for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its efficacy may decrease due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are crucial for the compound’s biochemical activity and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and activity .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function within the cell .
Propriétés
IUPAC Name |
2-benzylideneindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O2/c17-15-12-8-4-5-9-13(12)16(18)14(15)10-11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKPFEWFKYKJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285409 | |
| Record name | 2-benzylidene-1h-indene-1,3(2h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5381-33-9 | |
| Record name | NSC41694 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-benzylidene-1h-indene-1,3(2h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BENZYLIDENE-1,3-INDANDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic applications of 2-Benzylidene-1H-indene-1,3(2H)-dione derivatives highlighted in recent research?
A1: this compound derivatives, also known as benzylidene-1H-indene-1,3(2H)-diones (BIDs), have been explored as building blocks for synthesizing various heterocyclic compounds. Recent research demonstrates their use in creating:
- Indenodihydropyridines: BIDs react with 1,1-eneamines in ethanol through a cascade reaction involving C-C and C-N bond formation to yield indenodihydropyridines. This method is advantageous due to its mild reaction conditions, atom economy, and high yields. []
- Indenopyridines: When the reaction between BIDs and 1,1-eneamines is carried out in 1,4-dioxane under reflux, indenopyridines are formed. This highlights the impact of solvent and temperature on product selectivity in these reactions. []
- Bis(4H-chromene-3-carbonitrile) derivatives: While not directly used in the synthesis, bis(2-benzylidene-1H-indene)-1,3-(2H)-dione derivatives can be obtained as major products when bis(arylidenemalononitriles) react with indandione. This reaction pathway offers a potential route for synthesizing complex bis-chromene derivatives. []
Q2: What biological activities have been investigated for compounds synthesized using this compound derivatives?
A2: Research indicates that some compounds derived from this compound exhibit promising biological activities. Specifically:
- Anti-influenza virus activity: Novel bis(4H-chromene-3-carbonitrile) derivatives, synthesized with bis(2-benzylidene-1H-indene)-1,3-(2H)-dione as a byproduct, have been investigated for their activity against the H5N1 influenza virus. [] This finding suggests the potential of these derivatives as lead compounds for developing novel antiviral agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1295788.png)

![4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1295790.png)
![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)
![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)
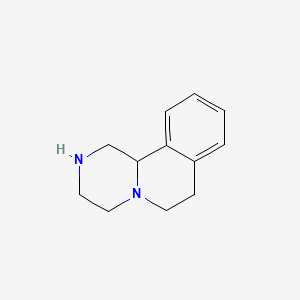
methanone](/img/structure/B1295794.png)


